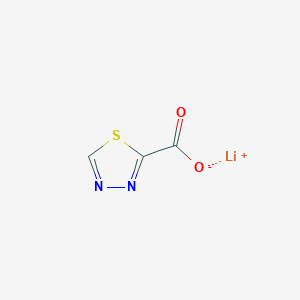
1,3,4-噻二唑-2-甲酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Lithium 1,3,4-thiadiazole-2-carboxylate” is a chemical compound that is commonly used in various fields, such as organic chemistry, pharmaceuticals, and material science . It is a salt of lithium with the organic compound 5-methyl-1,3,4-thiadiazole-2-carboxylic acid .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . This synthesis was characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis
The molecular structure of “Lithium 1,3,4-thiadiazole-2-carboxylate” was investigated using DFT calculations (b3lyp/6-311++G (d,p)) . The Inchi Code for this compound is 1S/C4HF3N2O2S.Li/c5-4 (6,7)3-9-8-1 (12-3)2 (10)11;/h (H,10,11);/q;+1/p-1 .Physical And Chemical Properties Analysis
“Lithium 1,3,4-thiadiazole-2-carboxylate” has a molecular weight of 204.06 . It is stored at a temperature of 4 degrees Celsius . It comes in the form of a powder .科学研究应用
神经保护和神经营养作用
研究表明,锂可以增加大脑中神经保护蛋白 bcl-2 的水平,表明对人类有神经营养或神经保护作用。Moore 等人 (2000) 的一项研究发现,治疗剂量的锂给药会增加大脑 N-乙酰天冬氨酸浓度,这是神经元活力和功能的标志,在大脑的各个区域,包括额叶、颞叶、顶叶和枕叶 (Moore 等人,2000)。
对认知障碍和阿尔茨海默病的影响
Forlenza 等人 (2019) 对患有健忘轻度认知障碍 (MCI) 的老年人进行了一项研究,MCI 是一种与阿尔茨海默病风险高相关的疾病。他们发现,长期锂治疗减轻了这些患者的认知和功能下降,并改变了与阿尔茨海默病相关的脑脊液生物标志物,强化了锂在 MCI-阿尔茨海默病连续体中改变疾病的特性 (Forlenza 等人,2019)。
对大脑结构的影响
进一步的研究表明锂具有积极影响大脑结构的潜力。Moore 等人 (2000) 的一项研究发现,双相情感障碍患者长期使用锂与治疗四周后灰质体积增加有关,表明有神经营养作用 (Moore 等人,2000)。
内皮屏障稳定和血管舒张
Bosche 等人 (2016) 探讨了锂对内皮功能的影响,发现低剂量的治疗锂浓度显着增加了胆碱能内皮依赖性血管舒张能力并稳定了内皮屏障功能。这表明锂对人内皮有直接的稳定作用,这对心血管和脑血管疾病的管理有影响 (Bosche 等人,2016)。
长寿和抗衰老
Zarse 等人 (2011) 提供了证据表明低剂量锂暴露会降低人类的死亡率并延长秀丽隐杆线虫的寿命,表明锂跨物种具有抗衰老能力。这项研究突出了饮用水和食物等来源的环境锂暴露在促进长寿中的潜力 (Zarse 等人,2011)。
安全和危害
作用机制
Target of Action
Lithium 1,3,4-thiadiazole-2-carboxylate, also known as lithium(1+) ion 1,3,4-thiadiazole-2-carboxylate, is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives are known to interact with various biological targets, including proteins and dna , due to their mesoionic nature .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to have a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
The sulfur atom of the thiadiazole ring is known to impart improved liposolubility , which could potentially enhance the compound’s bioavailability.
Result of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication , which could lead to the inhibition of the replication of both bacterial and cancer cells .
Action Environment
1,3,4-thiadiazole derivatives are known to be thermally and photochemically stable , suggesting that they may retain their efficacy and stability under various environmental conditions.
生化分析
Biochemical Properties
The biochemical properties of Lithium 1,3,4-thiadiazole-2-carboxylate are largely due to the presence of the 1,3,4-thiadiazole moiety. This moiety is known to interact with various enzymes, proteins, and other biomolecules . The sulfur atom in the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Cellular Effects
Lithium 1,3,4-thiadiazole-2-carboxylate has been found to exhibit cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines . It influences cell function by disrupting processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
The molecular mechanism of action of Lithium 1,3,4-thiadiazole-2-carboxylate involves bonding and hydrophobic interactions with key amino acid residues . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Given its structural similarity to other 1,3,4-thiadiazoles, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
属性
IUPAC Name |
lithium;1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S.Li/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPFCPFWZSSPW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NN=C(S1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HLiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)
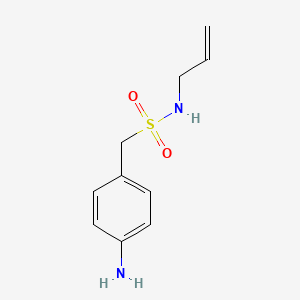
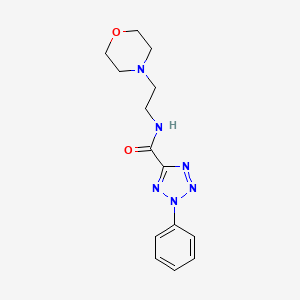
![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)

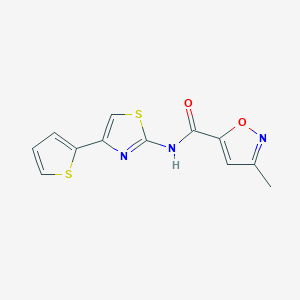
![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
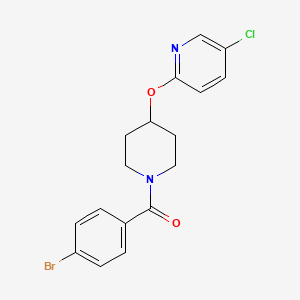
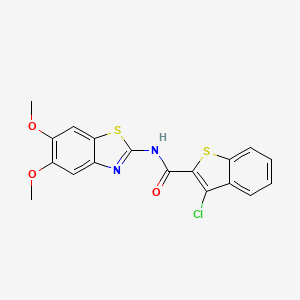
![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)
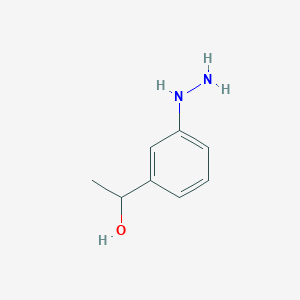
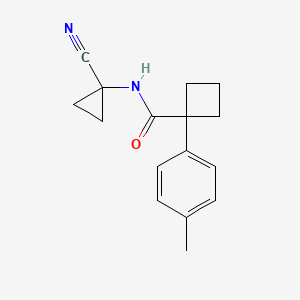
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2892669.png)
